2-Bromo-3,5-dimethylpyridine
Overview
Description
2-Bromo-3,5-dimethylpyridine: is a heterocyclic organic compound with the molecular formula C7H8BrN and a molecular weight of 186.05 g/mol . It is a derivative of pyridine, where the bromine atom is substituted at the second position and two methyl groups are substituted at the third and fifth positions. This compound is commonly used as a building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Bromination of 3,5-dimethylpyridine: One common method for preparing 2-Bromo-3,5-dimethylpyridine involves the bromination of 3,5-dimethylpyridine. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the second position .
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Lithiation and Bromination: Another method involves the lithiation of 3,5-dimethylpyridine using a strong base such as n-butyllithium (n-BuLi) followed by the addition of a brominating agent like carbon tetrabromide (CBr4). This method provides a high yield of the desired product .
Industrial Production Methods:
Industrial production of this compound typically involves large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, reducing the risk of side reactions and improving product purity .
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions: 2-Bromo-3,5-dimethylpyridine undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles. Common reagents for these reactions include sodium azide (NaN3), potassium thiocyanate (KSCN), and amines .
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Cross-Coupling Reactions: This compound is frequently used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate (K2CO3) .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN) at elevated temperatures.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids or esters, and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and amines.
Suzuki-Miyaura Coupling: Products are typically biaryl compounds or other complex organic molecules.
Scientific Research Applications
Chemistry:
2-Bromo-3,5-dimethylpyridine is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals .
Biology and Medicine:
In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases .
Industry:
In the agrochemical industry, this compound is used to develop pesticides and herbicides. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of complex agrochemical products .
Mechanism of Action
The mechanism of action of 2-Bromo-3,5-dimethylpyridine largely depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond with the nucleophile. In Suzuki-Miyaura coupling reactions, the compound participates in the formation of carbon-carbon bonds through a palladium-catalyzed process involving oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
- 2-Bromo-3-methylpyridine
- 2-Bromo-5-methylpyridine
- 3-Bromo-2,6-dimethylpyridine
- 6-Bromo-2,3-dimethylpyridine
Comparison:
2-Bromo-3,5-dimethylpyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other bromo-substituted pyridines, it offers a balance of steric and electronic effects that make it particularly useful in cross-coupling reactions and the synthesis of complex organic molecules .
Properties
IUPAC Name |
2-bromo-3,5-dimethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-3-6(2)7(8)9-4-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGGKVFEGBEWQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456557 | |
Record name | 2-BROMO-3,5-DIMETHYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90456557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92992-85-3 | |
Record name | 2-BROMO-3,5-DIMETHYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90456557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-3,5-dimethylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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